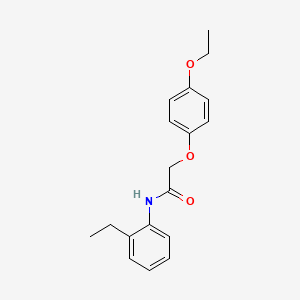![molecular formula C16H24N4O4 B5672603 1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)
1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidinedione derivatives involves multiple steps, including the preparation of key intermediates and the coupling of these intermediates through specific chemical reactions. A notable method includes the base-induced ring closure of methoxymethacrylureas to yield pyrimidinedione derivatives (Lin et al., 1988). Another approach involves the condensation of 4-hydroxycoumarin, aromatic aldehydes, and 6-amino-1,3-dimethyluracil catalyzed by Fe3O4@TiO2 nanocomposite in aqueous media, highlighting an efficient methodology for synthesizing pyrimidinedione derivatives (Fakheri-Vayeghan et al., 2018).
Molecular Structure Analysis
The structural and electronic properties of pyrimidinedione derivatives have been thoroughly investigated, revealing insights into their molecular geometry, dipole moments, and interaction with the environment. For instance, density functional theory (DFT) and semi-empirical molecular orbital calculations have been applied to analyze these properties, indicating the active nature of these molecules in solution due to their substantial dipole moments (Essa & Jalbout, 2008).
Chemical Reactions and Properties
Pyrimidinedione derivatives participate in various chemical reactions, showcasing their reactivity and functional versatility. For example, their behavior in nucleophilic condensation reactions has been explored, leading to the synthesis of a wide range of compounds with potential biological activity (Abass et al., 2010). Additionally, the reactivity of these compounds toward Lewis bases has been studied, with findings indicating the formation of complexes through weak coordination bonds (Casabó et al., 1989).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility, melting points, and crystal structure, have been characterized to understand their behavior in various solvents and conditions. The crystal structure of specific derivatives has been determined by X-ray crystallography, revealing the spatial arrangement of atoms and the conformation of the molecules (Takechi et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity patterns, stability, and interactions with other molecules, have been extensively researched. Studies have shown that modifications to the pyrimidine nucleus can significantly impact the biological properties of these compounds, suggesting the potential for optimization through chemical modification (Ukrainets et al., 2015).
Propriétés
IUPAC Name |
1-[2-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-11-13-9-20(8-12(13)7-18-4-1-2-5-18)15(23)10-19-6-3-14(22)17-16(19)24/h3,6,12-13,21H,1-2,4-5,7-11H2,(H,17,22,24)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNSLSMFLFWQQ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CC2CO)C(=O)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5672525.png)
![ethyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5672532.png)

![5-(dimethylamino)-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5672556.png)
![N-[2-(2-fluorophenyl)ethyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5672565.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5672567.png)
![rel-(3aR,6aR)-2-benzyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5672575.png)
![2-({[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5672579.png)
![{3-(2-methoxyethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5672582.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5672583.png)

![5-{[(cyclopropylmethyl)thio]methyl}-1-(1,1-dioxidotetrahydro-3-thienyl)-3-phenyl-1H-1,2,4-triazole](/img/structure/B5672596.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B5672604.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5672617.png)